tert-butyl 2,5-dibromo-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,5-dibromo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the indole ring, along with a tert-butyl ester group at the 1 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-dibromo-1H-indole-1-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions. The resulting dibromoindole is then subjected to esterification with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,5-dibromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts like Pd(PPh3)4 in the presence of bases like potassium carbonate (K2CO3) are used.
Major Products Formed:
Substitution Reactions: Formation of substituted indoles with various functional groups.
Oxidation Reactions: Formation of oxindoles.
Reduction Reactions: Formation of indolines.
Coupling Reactions: Formation of biaryl or alkyne-linked indole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2,5-dibromo-1H-indole-1-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also used in the development of fluorescent probes and sensors for detecting biological molecules .
Medicine: Indole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. It is also used in the development of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 2,5-dibromo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the indole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, π-π interactions, and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 5-bromo-1H-indole-1-carboxylate
- tert-Butyl 2-bromo-1H-indole-1-carboxylate
- tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate
Comparison: tert-Butyl 2,5-dibromo-1H-indole-1-carboxylate is unique due to the specific positioning of the bromine atoms at the 2 and 5 positions. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and functionalization potential .
Properties
IUPAC Name |
tert-butyl 2,5-dibromoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-10-5-4-9(14)6-8(10)7-11(16)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIRFONLFUFGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.